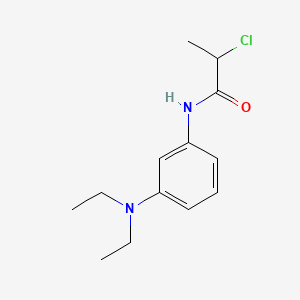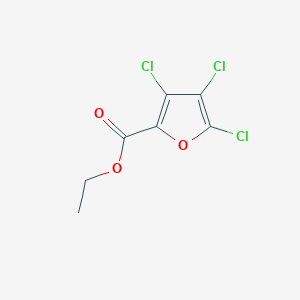
Propanamide, 2-chloro-N-(3-(diethylamino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamida, 2-cloro-N-(3-(dietilamino)fenil)- es un compuesto orgánico con la fórmula molecular C13H19ClN2O. Es un derivado de la propanamida, donde el nitrógeno de la amida está sustituido por un grupo 3-(dietilamino)fenil y el carbono alfa está sustituido por un átomo de cloro.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Propanamida, 2-cloro-N-(3-(dietilamino)fenil)- típicamente implica la reacción de 3-(dietilamino)anilina con cloruro de 2-cloropropanoilo. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. El esquema general de la reacción es el siguiente:
[ \text{3-(dietilamino)anilina} + \text{cloruro de 2-cloropropanoilo} \rightarrow \text{Propanamida, 2-cloro-N-(3-(dietilamino)fenil)-} + \text{HCl} ]
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener la pureza deseada del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
Propanamida, 2-cloro-N-(3-(dietilamino)fenil)- puede sufrir diversas reacciones químicas, que incluyen:
Hidrólisis: El enlace amida se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.
Sustitución: El átomo de cloro se puede sustituir por nucleófilos como aminas o tioles.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación o reducción dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Hidrólisis: Se puede utilizar ácido clorhídrico diluido o hidróxido de sodio como reactivos.
Sustitución: Se pueden utilizar nucleófilos como amoníaco, aminas primarias o secundarias y tioles.
Oxidación y Reducción: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno, mientras que los agentes reductores incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Principales Productos Formados
Hidrólisis: 3-(dietilamino)anilina y ácido 2-cloropropanoico.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación y Reducción: Formas oxidadas o reducidas del compuesto, como alcoholes o cetonas.
Aplicaciones Científicas De Investigación
Propanamida, 2-cloro-N-(3-(dietilamino)fenil)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de otros compuestos orgánicos.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Propanamida, 2-cloro-N-(3-(dietilamino)fenil)- involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Propanamida: El compuesto padre con la fórmula C3H7NO.
2-cloropropanamida: Un compuesto similar con un átomo de cloro en el carbono alfa pero sin el grupo 3-(dietilamino)fenil.
N-(3-(dietilamino)fenil)propanamida: Un derivado sin el átomo de cloro en el carbono alfa.
Singularidad
Propanamida, 2-cloro-N-(3-(dietilamino)fenil)- es única debido a la presencia tanto del grupo 3-(dietilamino)fenil como del átomo de cloro en el carbono alfa. Esta combinación confiere propiedades químicas distintas y posibles actividades biológicas que no se observan en los compuestos similares enumerados anteriormente.
Propiedades
Número CAS |
68957-38-0 |
|---|---|
Fórmula molecular |
C13H19ClN2O |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
2-chloro-N-[3-(diethylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H19ClN2O/c1-4-16(5-2)12-8-6-7-11(9-12)15-13(17)10(3)14/h6-10H,4-5H2,1-3H3,(H,15,17) |
Clave InChI |
HHGPAQQRGYWABM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=CC(=C1)NC(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2E)-3-phenyl-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11944931.png)
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)

![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)
![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)


![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
